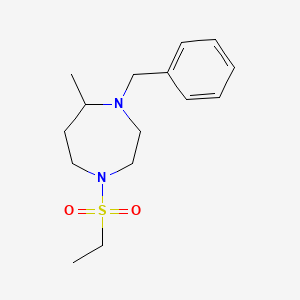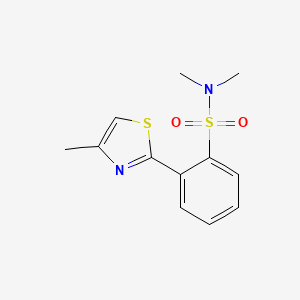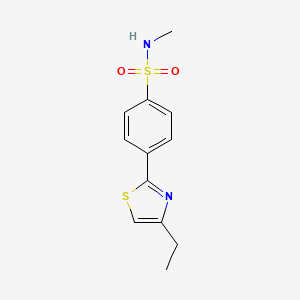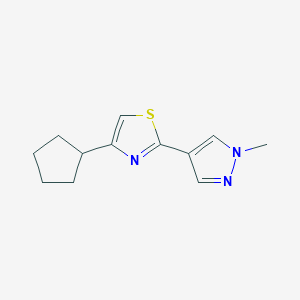
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane, also known as BEME, is a chemical compound that belongs to the class of diazepanes. Diazepanes are a group of compounds that are known for their potential use in the treatment of various diseases. BEME has been extensively studied for its potential use in scientific research applications due to its unique properties.
作用機序
The mechanism of action of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane is not fully understood. However, it is known that 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane binds to the GABA-A receptor, which is a ligand-gated ion channel. This binding results in the opening of the ion channel, which leads to an influx of chloride ions into the neuron. This influx of chloride ions hyperpolarizes the neuron, which leads to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to enhance the activity of the GABA-A receptor. This enhancement leads to a reduction in neuronal excitability, which can have a variety of effects on the body. For example, 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have anxiolytic and sedative effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane in lab experiments is its high affinity for the GABA-A receptor. This property makes 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the main limitations of using 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane is its potential toxicity. 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have toxic effects on some cell lines, which limits its use in certain experiments.
将来の方向性
There are many potential future directions for the study of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane. One potential direction is the development of new drugs for the treatment of various neurological disorders. Another potential direction is the study of the biochemical and physiological effects of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane on different cell lines. Additionally, the development of new synthesis methods for 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane could lead to improved yields and purity. Overall, the study of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has the potential to lead to significant advances in the field of neuroscience and drug development.
合成法
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane can be synthesized using a variety of methods. One of the most common methods is the reaction between benzylamine and ethylsulfonyl chloride in the presence of a base. The resulting product is then treated with methylmagnesium bromide to yield 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane. This method has been optimized to yield a high purity product with good yields.
科学的研究の応用
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been extensively studied for its potential use in scientific research applications. One of the most promising applications of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane is in the field of neuroscience. 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have a high affinity for the GABA-A receptor, which is a key receptor in the central nervous system. This property makes 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane a potential candidate for the development of new drugs for the treatment of various neurological disorders.
特性
IUPAC Name |
4-benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-20(18,19)17-10-9-14(2)16(11-12-17)13-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCLUNDYWLGUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(N(CC1)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)
![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)




![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)

![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)
![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)
